molecular formula C6H6BrF5 B13504871 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane

1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane

Cat. No.: B13504871
M. Wt: 253.01 g/mol
InChI Key: GMIJPVJHUYZKEW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is a unique organic compound characterized by its cyclobutane ring structure substituted with bromomethyl, difluoromethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which are treated with brominating agents to introduce the bromomethyl group. The difluoromethyl and trifluoromethyl groups can be introduced through various fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to optimize the production process. The use of robust and efficient bromination and fluorination reagents is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products:

Scientific Research Applications

1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane involves its interaction with specific molecular targets and pathways. The compound’s bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or receptor function. The difluoromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H6BrF5

Molecular Weight

253.01 g/mol

IUPAC Name

1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane

InChI

InChI=1S/C6H6BrF5/c7-3-4(6(10,11)12)1-5(8,9)2-4/h1-3H2

InChI Key

GMIJPVJHUYZKEW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CBr)C(F)(F)F

Origin of Product

United States

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